molecular formula C7H6N2O B11922520 7-Methyloxazolo[4,5-c]pyridine

7-Methyloxazolo[4,5-c]pyridine

Cat. No.: B11922520
M. Wt: 134.14 g/mol
InChI Key: FDIXFWICVKBPDD-UHFFFAOYSA-N
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Description

7-Methyloxazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of oxazoles fused with pyridine. This compound is characterized by its unique structure, which includes a five-membered oxazole ring fused to a six-membered pyridine ring, with a methyl group attached to the oxazole ring. The molecular formula of this compound is C7H6N2O, and it has a molecular weight of 134.14 g/mol . This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyloxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach includes the condensation of oxazole derivatives with pyridine derivatives under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Methyloxazolo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce reduced forms of the compound with altered electronic properties.

Scientific Research Applications

7-Methyloxazolo[4,5-c]pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyloxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain kinases or interact with GABA receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 7-Methyloxazolo[4,5-c]pyridine is unique due to its specific methyl substitution on the oxazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its distinct properties and applications.

Properties

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

7-methyl-[1,3]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C7H6N2O/c1-5-2-8-3-6-7(5)10-4-9-6/h2-4H,1H3

InChI Key

FDIXFWICVKBPDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=C1OC=N2

Origin of Product

United States

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